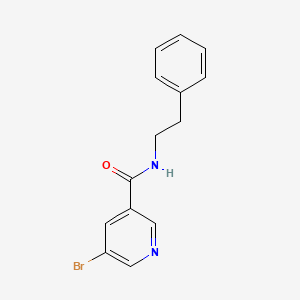
5-bromo-N-phenethylnicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-N-phenethylnicotinamide is an organic compound with the molecular formula C12H9BrN2O It belongs to the class of nicotinamides, which are heterocyclic aromatic compounds containing a pyridine ring substituted at position 3 by a carboxamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-phenethylnicotinamide typically involves the bromination of nicotinamide derivatives. One common method involves the use of pyridinium bromochromate (PBC) in an acetic acid medium. The reaction is carried out by heating the substrate with PBC in glacial acetic acid at 90°C for 20 minutes . Another method involves the use of N-bromosuccinimide (NBS) as the brominating agent .
Industrial Production Methods
Industrial production of this compound can be scaled up using practical processes. For example, a scalable process involves the use of dimethyl terephthalate as the starting material, followed by a series of steps including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . This method allows for the efficient production of the compound on a large scale.
化学反応の分析
Types of Reactions
5-Bromo-N-phenethylnicotinamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as organometallic compounds.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include organolithium and Grignard reagents.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinamide derivatives, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound.
科学的研究の応用
5-Bromo-N-phenethylnicotinamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antitumor properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-bromo-N-phenethylnicotinamide involves its interaction with specific molecular targets and pathways. For example, it may act on GPI-linked NAD(P)(+)-arginine ADP-ribosyltransferase 1, affecting various cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
5-Bromonicotinamide: Shares a similar structure but lacks the phenethyl group.
N-Phenethylnicotinamide: Similar but without the bromine atom.
Uniqueness
5-Bromo-N-phenethylnicotinamide is unique due to the presence of both the bromine atom and the phenethyl group, which confer distinct chemical and biological properties. This combination allows for specific interactions and applications that are not possible with the similar compounds listed above.
特性
CAS番号 |
303031-44-9 |
|---|---|
分子式 |
C14H13BrN2O |
分子量 |
305.17 g/mol |
IUPAC名 |
5-bromo-N-(2-phenylethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C14H13BrN2O/c15-13-8-12(9-16-10-13)14(18)17-7-6-11-4-2-1-3-5-11/h1-5,8-10H,6-7H2,(H,17,18) |
InChIキー |
CWYQVUZCCKLIGP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC(=CN=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


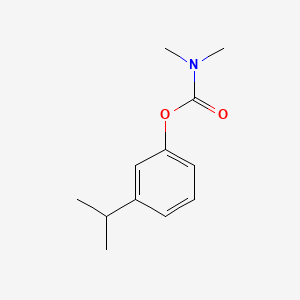
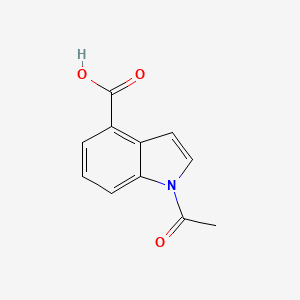
![1H-Pyrrolo[2,3-b]pyridine, 3-cyclopropyl-5-nitro-1-(phenylsulfonyl)-](/img/structure/B14169843.png)
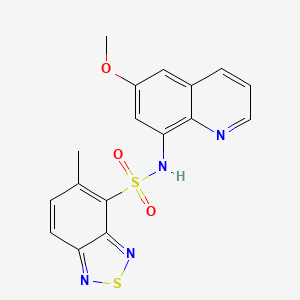
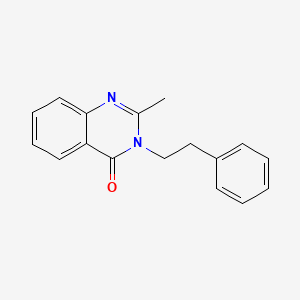
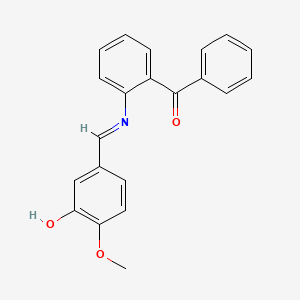


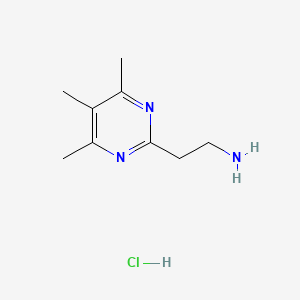
![4-ethyl-5-[3-(4-methoxyphenyl)propyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B14169880.png)
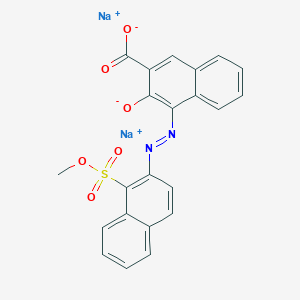
![Ethanamine, N-ethyl-N-[(ethylthio)methyl]-](/img/structure/B14169892.png)
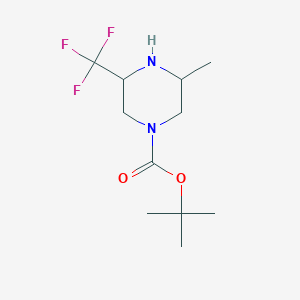
![9-Methoxy-5-phenyl-1,3-dihydro-[1]benzofuro[3,2-e][1,4]diazepin-2-one](/img/structure/B14169904.png)
